Chemical structure and properties of 3-[2-(3-Fluorophenoxy)ethyl]piperidine
Chemical structure and properties of 3-[2-(3-Fluorophenoxy)ethyl]piperidine
An In-depth Technical Guide to the Chemical Structure and Properties of 3-[2-(3-Fluorophenoxy)ethyl]piperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to engage with a wide array of biological targets make it a privileged structure in drug discovery. This guide provides a comprehensive technical profile of 3-[2-(3-Fluorophenoxy)ethyl]piperidine, a specific derivative that combines the piperidine core with a fluorinated phenoxyethyl moiety. While this compound is a discrete chemical entity, it is not extensively characterized in public scientific literature, suggesting its status as a novel research chemical or a component of proprietary compound libraries.
This document serves as a predictive and practical guide for researchers. It synthesizes information from close structural analogs and established chemical principles to build a robust profile covering physicochemical properties, a plausible synthetic route, a postulated pharmacological profile, and detailed analytical methodologies. The insights herein are designed to provide a foundational understanding and accelerate the research and development of this and related molecules.
Chemical Identity and Physicochemical Properties
The unambiguous identification and characterization of a compound's physical properties are prerequisites for any research or development endeavor. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Structure and Nomenclature
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IUPAC Name: 3-[2-(3-Fluorophenoxy)ethyl]piperidine
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Molecular Formula: C₁₃H₁₈FNO
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Molecular Weight: 223.29 g/mol
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CAS Number: Not publicly assigned. The absence of a CAS number for this specific structure underscores its novelty.
Predicted Physicochemical Properties
The following properties have been estimated based on computational models and data from structurally similar compounds, such as 3-[(3-Fluorophenoxy)methyl]piperidine and 3-[(4-Fluorophenoxy)methyl]piperidine[1][2]. These values provide a strong starting point for experimental design.
| Property | Predicted Value | Rationale & Significance |
| logP | 2.5 - 3.5 | Indicates good lipophilicity, suggesting potential for blood-brain barrier penetration, a critical attribute for CNS-active compounds. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | A low TPSA value (<90 Ų) is strongly correlated with good cell membrane permeability and oral bioavailability. |
| pKa (Basic) | 9.5 - 10.5 | The piperidine nitrogen is basic and will be protonated at physiological pH (7.4)[2]. This influences solubility, receptor interaction (ionic bonding), and potential for hERG channel binding. |
| Aqueous Solubility | Low to Moderate | Expected to be sparingly soluble in water as the free base but should exhibit significantly higher solubility as a hydrochloride or other salt form. |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Influences solubility and potential for receptor interactions. |
| Hydrogen Bond Acceptors | 2 (Oxygen, Fluorine) | Contributes to the molecule's polarity and interaction profile. |
Proposed Synthesis Pathway
A robust and scalable synthetic route is essential for producing the quantities of material required for thorough investigation. While a specific published synthesis for this molecule is unavailable, a logical and efficient pathway can be designed based on well-established named reactions. The proposed route utilizes a Williamson ether synthesis followed by a reductive amination or direct alkylation.
Retrosynthetic Analysis
The primary disconnection can be made at the ether linkage or the bond between the ethyl chain and the piperidine ring. A practical forward synthesis involves coupling 3-fluorophenol with a suitable electrophilic piperidine synthon.
Step-by-Step Protocol
Protocol: Synthesis via Williamson Ether Synthesis
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Step 1: Deprotonation of Phenol: To a solution of 3-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) at 0 °C.
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Causality: The strong base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which is necessary for the subsequent Sₙ2 reaction.
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Step 2: Alkylation: Add N-Boc-3-(2-bromoethyl)piperidine (1.05 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Causality: The phenoxide attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and forming the C-O ether bond. The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, preventing it from acting as a competing nucleophile.
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Step 3: Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Step 4: Deprotection: Dissolve the purified N-Boc protected intermediate in a solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature for 1-4 hours until TLC or LC-MS indicates complete removal of the Boc group.
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Causality: The strong acid cleaves the acid-labile Boc group, liberating the secondary amine of the piperidine ring to yield the final product, typically as a salt (e.g., TFA or HCl salt).
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Step 5: Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly or neutralized with a base and purified further if the free base is required.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Postulated Pharmacological Profile
The chemical architecture of 3-[2-(3-Fluorophenoxy)ethyl]piperidine is suggestive of activity within the CNS. The phenoxyalkylamine motif is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs). For instance, related structures are known to possess antidepressant or antipsychotic properties[3][4]. The atypical antipsychotic Iloperidone, for example, is a complex piperidine derivative that acts as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors[5][].
Primary Hypothesis: Aminergic GPCR Modulator
Based on structural analogy, the primary hypothesis is that this compound functions as a modulator of serotonin (5-HT) and/or dopamine (D) receptors. The specific substitution pattern on the phenyl and piperidine rings will dictate the affinity and selectivity profile.
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Serotonin Receptors (5-HT): The 5-HT₂ family (especially 5-HT₂ₐ and 5-HT₂c) are common targets for phenoxyalkylamine structures. Antagonism at these receptors is a key mechanism for atypical antipsychotics[7].
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Dopamine Receptors (D): Affinity for D₂, D₃, and D₄ receptors is also highly plausible. D₂ receptor antagonism is the hallmark of traditional antipsychotics, while modulation of D₃/D₄ is an area of active research for various neuropsychiatric disorders[].
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Adrenergic Receptors (α): Many CNS agents exhibit cross-reactivity with adrenergic receptors (e.g., α₁), which can contribute to both therapeutic effects and side effects (e.g., orthostatic hypotension)[].
Hypothetical Mechanism of Action (MOA) Diagram
The following diagram illustrates a potential MOA where the compound acts as a competitive antagonist at a serotonin receptor.
Caption: Postulated mechanism as a 5-HT₂ₐ receptor antagonist.
Analytical Methodologies
Robust analytical methods are crucial for confirming the identity and purity of the synthesized compound and for quantifying it in biological matrices during preclinical studies.
Purity Assessment by RP-HPLC
A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for assessing the purity of the final compound and reaction intermediates.
Protocol: RP-HPLC Method for Purity Analysis
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Instrumentation: Standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Rationale: The C18 stationary phase provides excellent hydrophobic retention for a molecule with this logP.
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Mobile Phase:
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A: 0.1% Trifluoroacetic Acid (TFA) in Water
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B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic piperidine nitrogen.
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Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm and 220 nm.
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Rationale: The phenyl ring provides strong UV absorbance.
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Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Injection Volume | 10 µL |
Quantification by LC-MS/MS
For quantifying the compound in complex matrices like plasma or brain tissue, a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required.
Protocol: LC-MS/MS Method for Bioanalysis
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Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Sample Preparation: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing a suitable internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.
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Chromatography: Use a rapid gradient on a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to achieve a short run time (< 3 minutes).
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Mass Spectrometry:
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Ionization Mode: ESI Positive. The basic nitrogen is readily protonated.
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MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a stable product ion. The parent ion would be m/z 224.1. A likely product ion would result from the fragmentation of the ethyl-piperidine bond. This transition must be optimized experimentally.
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Optimization: Perform direct infusion of a standard solution to optimize cone voltage and collision energy for the parent and daughter ions to maximize signal intensity.
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Analytical Workflow Diagram
Caption: Workflow for quantification in biological matrices.
Safety, Handling, and Storage
As a novel chemical with an uncharacterized toxicological profile, 3-[2-(3-Fluorophenoxy)ethyl]piperidine must be handled with appropriate caution.
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Handling: Always handle in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicity: The toxicological properties have not been investigated. Assume the compound is potentially hazardous upon inhalation, ingestion, or skin contact. The fluorinated nature of the molecule warrants consideration, as metabolism could potentially lead to reactive species, although this is speculative[8].
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping the material at -20 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
3-[2-(3-Fluorophenoxy)ethyl]piperidine represents a promising yet underexplored chemical entity. Its structure strongly suggests potential as a modulator of CNS targets, particularly aminergic GPCRs. This guide provides a foundational framework for its investigation, outlining its predicted physicochemical characteristics, a viable synthetic strategy, a testable pharmacological hypothesis, and robust analytical methods for its characterization and quantification. The protocols and insights presented here are designed to serve as a launchpad for researchers aiming to unlock the therapeutic potential of this and related phenoxyethylpiperidine derivatives.
References
-
BuyersGuideChem. 3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride. (Product Page) Available from: [Link]
-
PubChem. 3-[(3-Fluorophenoxy)methyl]piperidine. (Database Entry) Available from: [Link]
-
Karimi-Attar, F., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). 3-[(4-Fluorophenoxy)methyl]piperidine Properties. (Database) Available from: [Link]
-
Coppola, G. M., et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Pharmaffiliates. Hydroxy Iloperidone. (Product Page) Available from: [Link]
-
ResearchGate. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (Publication) Available from: [Link]
- Google Patents. EP0384288A2 - Piperidine compounds and their preparation and use. (Patent)
-
PubChem. Iloperidone. (Database Entry) Available from: [Link]
-
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]
-
Szałkiewicz, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Effects. Journal of Medicinal Chemistry. Available from: [Link]
-
Khom, S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available from: [Link]
-
ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. (Figure from Publication) Available from: [Link]
-
Al-Janabi, H. H. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Article) Available from: [Link]
Sources
- 1. 3-[(3-Fluorophenoxy)methyl]piperidine | C12H16FNO | CID 24693918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iloperidone | CAS 133454-47-4 | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
